molecular formula C16H20N2 B13034109 (1R,2R)-1,2-Bis(3-methylphenyl)ethane-1,2-diamine

(1R,2R)-1,2-Bis(3-methylphenyl)ethane-1,2-diamine

Cat. No.: B13034109
M. Wt: 240.34 g/mol
InChI Key: ZZCFHMGJMQEYQJ-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- typically involves the reaction of 3-methylbenzaldehyde with a suitable diamine precursor under controlled conditions. One common method involves the use of a chiral catalyst to ensure the formation of the desired (1R,2R) enantiomer. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- for various applications .

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- is unique due to its specific chiral configuration and the presence of 3-methylphenyl groups. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in asymmetric synthesis and chiral drug development .

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

(1R,2R)-1,2-bis(3-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C16H20N2/c1-11-5-3-7-13(9-11)15(17)16(18)14-8-4-6-12(2)10-14/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m1/s1

InChI Key

ZZCFHMGJMQEYQJ-HZPDHXFCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@H]([C@@H](C2=CC=CC(=C2)C)N)N

Canonical SMILES

CC1=CC(=CC=C1)C(C(C2=CC=CC(=C2)C)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.